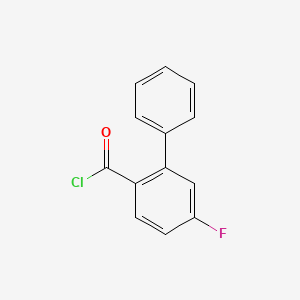
5-Fluorobiphenyl-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorobiphenyl-2-carbonyl chloride is a chemical compound characterized by the presence of a fluorine atom on the biphenyl ring and a carbonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by direct halogenation of biphenyl-2-carbonyl chloride using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with copper(I) fluoride to introduce the fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The use of automated systems and real-time monitoring helps in maintaining the quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Fluorinated biphenyl carboxylic acids.
Reduction: Fluorinated biphenyl alcohols or amines.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
5-Fluorobiphenyl-2-carbonyl chloride is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Fluorobiphenyl-2-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Biphenyl-2-carbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and binding properties.
5-Chlorobiphenyl-2-carbonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: 5-Fluorobiphenyl-2-carbonyl chloride stands out due to the presence of the fluorine atom, which significantly alters its chemical properties compared to its non-fluorinated counterparts.
特性
分子式 |
C13H8ClFO |
|---|---|
分子量 |
234.65 g/mol |
IUPAC名 |
4-fluoro-2-phenylbenzoyl chloride |
InChI |
InChI=1S/C13H8ClFO/c14-13(16)11-7-6-10(15)8-12(11)9-4-2-1-3-5-9/h1-8H |
InChIキー |
GRSFIVDXKHYHEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















